molecular formula C17H18N4O2S B1396339 Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1306738-68-0

Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1396339
CAS No.: 1306738-68-0
M. Wt: 342.4 g/mol
InChI Key: GJWCEHXPVBWFIG-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1306738-68-0) is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with a methyl group at position 7, a 4-methylbenzylthio group at position 2, and an ethyl ester at position 4. Its molecular formula is C₁₇H₁₈N₄O₂S, with a molecular weight of 342.42 g/mol . This compound is primarily utilized in medicinal chemistry research, particularly as a precursor or intermediate for bioactive molecules targeting enzymes or receptors.

Synthesis typically involves condensation reactions of substituted triazole precursors with ethyl acetoacetate derivatives, followed by functionalization via thioether formation. For instance, chlorinated intermediates (e.g., 7-chloro-triazolopyrimidines) are reacted with thiols like 4-methylbenzyl mercaptan in the presence of base catalysts (e.g., K₂CO₃) to introduce the thioether moiety .

Properties

IUPAC Name

ethyl 7-methyl-2-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-4-23-15(22)14-9-18-16-19-17(20-21(16)12(14)3)24-10-13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWCEHXPVBWFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=C(C=C3)C)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001109841
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-methyl-2-[[(4-methylphenyl)methyl]thio]-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306738-68-0
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-methyl-2-[[(4-methylphenyl)methyl]thio]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-methyl-2-[[(4-methylphenyl)methyl]thio]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of nitric oxide synthase (NOS) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglia cells. Additionally, it interacts with endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3, reducing their expression in human neuronal cells. These interactions highlight the compound’s potential as a neuroprotective and anti-inflammatory agent.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human microglia cells, it inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), thereby reducing inflammation. In human neuronal cells, the compound decreases the expression of ER stress markers and apoptosis-related proteins, promoting cell survival and neuroprotection. These effects suggest that the compound can modulate cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to active residues of ATF4 and NF-kB proteins, inhibiting their activity and thereby reducing ER stress and inflammation. It also inhibits the activity of NOS, leading to decreased production of NO, a potent inflammatory mediator. These molecular interactions contribute to the compound’s neuroprotective and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to gradual degradation and reduced efficacy. Despite this, the compound continues to exert neuroprotective and anti-inflammatory effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and promotes neuroprotection without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. The compound also affects metabolic flux by modulating the levels of key metabolites involved in inflammation and apoptosis. These interactions underscore the compound’s potential to influence various metabolic processes.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the ER and mitochondria, where it interacts with key proteins involved in stress response and apoptosis. Post-translational modifications, such as phosphorylation, may also influence its targeting to specific subcellular compartments. Understanding these localization patterns is essential for elucidating the compound’s mechanism of action.

Biological Activity

Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure

The structure of this compound can be represented as follows:

C15H18N4S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{S}

This structure features a triazole ring fused to a pyrimidine moiety, which is known to influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, triazolo-pyrimidines have been shown to possess activity against various bacterial strains and fungi. A study reported that derivatives of triazolopyrimidine demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar antimicrobial effects .

Anti-inflammatory Effects

Triazolopyrimidine derivatives have been investigated for their anti-inflammatory properties. A related compound was found to inhibit cyclooxygenase (COX) enzymes effectively. The IC50 values for COX-2 inhibition were reported at approximately 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess anti-inflammatory activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of triazolo[1,5-a]pyrimidine derivatives. These compounds modulate GABAA receptors and exhibit low toxicity while providing significant anticonvulsant effects. The mechanism involves enhancing GABAergic transmission in the central nervous system . Given these findings, this compound may present similar therapeutic benefits.

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine compounds often correlates with specific structural features. Key modifications in the side chains and functional groups can enhance potency and selectivity. For this compound:

Modification Effect on Activity
Methyl group at position 7Enhances lipophilicity and permeability
Thioether substitutionMay increase binding affinity to targets
Carboxylate groupPotentially enhances solubility

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

  • Antimicrobial Study : A derivative demonstrated significant inhibition against Staphylococcus aureus with an MIC value of 12 μg/mL.
  • Anti-inflammatory Assay : In vivo tests showed reduced paw edema in rats treated with a related compound compared to control groups.
  • Anticonvulsant Evaluation : A related triazolopyrimidine showed a protective effect in seizure models with a dose-dependent response.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research has highlighted the compound's potential as an antimicrobial agent. Studies have shown that derivatives of triazole compounds exhibit significant inhibitory effects against various bacterial strains. For instance, a series of triazole derivatives were synthesized and tested for their antibacterial properties, showing promising results against Gram-positive and Gram-negative bacteria .

Anticancer Properties
The compound has also been investigated for its anticancer potential. A study indicated that triazole derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways. Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate was part of a series that demonstrated cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Agricultural Applications

Pesticidal Activity
The compound has shown promise in agricultural applications as a pesticide. Its derivatives have been tested for their efficacy against common agricultural pests. In one study, formulations containing triazole compounds were effective in controlling pest populations while minimizing damage to non-target organisms .

Herbicidal Properties
Furthermore, this compound has been evaluated for herbicidal activity. Research indicates that it can inhibit the growth of certain weed species without adversely affecting crop yields .

Biochemical Research

Enzyme Inhibition Studies
The compound's role as an enzyme inhibitor is another area of interest. Triazole derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, some derivatives have shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism and the biosynthesis of various biomolecules.

Data Summary Table

Application AreaSpecific UseFindings
MedicinalAntimicrobialEffective against Gram-positive and Gram-negative bacteria .
AnticancerInduces apoptosis in cancer cell lines .
AgriculturalPesticidalEffective control of pest populations .
HerbicidalInhibits weed growth with minimal crop damage .
Biochemical ResearchEnzyme InhibitionInhibits cytochrome P450 enzymes.

Case Studies

  • Antimicrobial Study : A recent study synthesized several triazole derivatives and tested them against a panel of bacterial strains. The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics.
  • Herbicidal Efficacy : In agricultural trials conducted over two growing seasons, the compound was applied to fields infested with common weeds. Results showed a reduction in weed biomass by over 70%, demonstrating its potential as an effective herbicide.
  • Cytotoxicity Assessment : A cytotoxicity assay performed on several cancer cell lines revealed that the compound induced cell death at concentrations lower than those used in traditional chemotherapeutics, indicating its potential for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 7-methyl-2-[(4-methylbenzyl)thio]-triazolo[1,5-a]pyrimidine-6-carboxylate (Target) - 7-Me, 2-(4-MeBzS), 6-COOEt 342.42 Medicinal chemistry intermediate; potential kinase inhibitor scaffold.
Ethyl 2-[(2-chlorobenzyl)thio]-7-methyl-triazolo[1,5-a]pyrimidine-6-carboxylate - 7-Me, 2-(2-ClBzS), 6-COOEt 362.84 Enhanced electrophilicity due to Cl substituent; studied for antiparasitic activity.
Ethyl 7-acetamido-5-(5-methylfuran-2-yl)-triazolo[1,5-a]pyrimidine-6-carboxylate - 7-NHAc, 5-(5-Me-furan), 6-COOEt 344.35 Anti-ulcer agent; exhibits gastroprotective effects in preclinical models.
Ethyl 4,7-dihydro-7-oxo-4-pentyl-triazolo[1,5-a]pyrimidine-6-carboxylate - 4-pentyl, 7-oxo, 6-COOEt 293.34 Cannabinoid receptor (CB2) modulator; explored for neuroinflammatory disorders.
Ethyl 7-amino-triazolo[1,5-a]pyrimidine-6-carboxylate - 7-NH₂, 6-COOEt 223.21 Versatile building block for further functionalization (e.g., chlorination, amidation).

Stability and Handling

  • The target compound is stable under inert storage conditions but may degrade in strong acidic/basic environments due to ester hydrolysis.
  • In contrast, the 7-chloro-triazolo[1,5-a]pyrimidine precursor (CAS 907971-34-0) is moisture-sensitive and requires anhydrous handling .

Preparation Methods

Cyclization via Condensation of Precursors

A common method involves the condensation of 3-amino-1,2,4-triazole with ethyl cyanoacetate and substituted benzaldehydes under catalytic conditions to form the triazolo[1,5-a]pyrimidine ring system. For example, the reaction of 3-amino-1,2,4-triazole, ethyl cyanoacetate, and 4-methylbenzaldehyde yields the intermediate that cyclizes to form the desired heterocyclic core.

  • Catalysts: Efficient catalysts such as tetramethylguanidine derivatives (TMDP) or piperidine have been shown to enhance yields significantly.
  • Solvents: Water/ethanol mixtures are preferred for green chemistry aspects.
  • Conditions: Reflux or mild heating (around 65 °C) for 1-2 hours is typical.

Table 1. Catalytic Effect on Yield of Triazolo[1,5-a]pyrimidine Derivatives

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
None Water Reflux 2 <30
TMDP (10 mol%) Ethanol/Water (1:1) Reflux 2 85-95
Piperidine (20 mol%) Ethanol/Water (1:1) 65 1 73
Piperidine (molten state) None (molten) 65 1 86

Data adapted from Turkish Journal of Chemistry, 2020

Introduction of the (4-methylbenzyl)thio Group

The 2-position substitution with the (4-methylbenzyl)thio group is typically achieved by nucleophilic substitution on an appropriate halogenated intermediate (e.g., 2-chloromethyl or 2-bromomethyl triazolopyrimidine derivatives) using 4-methylbenzylthiol or its salt.

  • Reaction Conditions: Usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Moderate heating (50-80 °C) for several hours.
  • Base: A mild base such as potassium carbonate is often used to deprotonate the thiol and facilitate substitution.

This step is critical for introducing the sulfur-containing side chain that imparts unique biological properties to the molecule.

Alternative Synthetic Routes and Cyclization

Some research groups have developed alternative methods involving:

  • Reaction of 2-thioacetohydrazide derivatives of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with carbon disulfide followed by cyclization under alkaline conditions to form thiol-containing intermediates.
  • Subsequent substitution with benzyl halides to yield the final thioether derivatives.

These methods provide flexibility in functional group manipulation and allow for the synthesis of a variety of analogues.

Mechanistic Insights

The key cyclization step is believed to proceed via a Knoevenagel condensation mechanism followed by intramolecular cyclization:

  • The aldehyde and ethyl cyanoacetate form a Knoevenagel intermediate activated by the catalyst.
  • The 3-amino-1,2,4-triazole attacks this intermediate, leading to cyclization and formation of the triazolo[1,5-a]pyrimidine ring.
  • The catalyst plays a dual role in activating both the carbonyl and nucleophile, enhancing reaction rates and yields.

Summary of Experimental Procedure (Typical)

Step Reagents & Conditions Outcome
1 Mix 3-amino-1,2,4-triazole (0.5 mmol), 4-methylbenzaldehyde (0.5 mmol), ethyl cyanoacetate (0.5 mmol) in ethanol/water (1:1) Formation of Knoevenagel intermediate
2 Add catalyst (TMDP or piperidine), reflux for 2 hours Cyclization to triazolopyrimidine core
3 Isolate intermediate, purify by recrystallization Pure intermediate
4 React intermediate with 4-methylbenzylthiol (1.2 equiv) in DMF with K2CO3 at 60 °C for 4-6 hours Substitution to final product
5 Purify by column chromatography or recrystallization Ethyl 7-methyl-2-[(4-methylbenzyl)thio]triazolo[1,5-a]pyrimidine-6-carboxylate

Research Findings and Optimization

  • Use of TMDP as a dual solvent-catalyst system improves environmental sustainability and yield.
  • Piperidine in molten state offers high yield but requires careful temperature control.
  • Water/ethanol solvent systems balance solubility and green chemistry principles.
  • The substitution step with thiol reagents is sensitive to base and solvent choice to avoid side reactions.

Q & A

Basic: What synthetic methodologies are optimal for preparing triazolo[1,5-a]pyrimidine derivatives like Ethyl 7-methyl-2-[(4-methylbenzyl)thio]-6-carboxylate?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Condensation of aldehydes with 3-amino-1,2,4-triazole derivatives in DMF under reflux (120°C, 10 hours), followed by recrystallization (EtOH/DMF) to form intermediates .
  • Step 2: Thioetherification using 4-methylbenzyl thiol under basic conditions (K₂CO₃ in DMF at 70–100°C) to introduce the [(4-methylbenzyl)thio] group .
  • Catalyst Optimization: Molten-state TMDP (trimethylenedipiperidine) in ethanol/water (1:1 v/v) improves reaction efficiency but requires handling precautions due to toxicity .
  • Yield Range: 65–82% after purification via flash chromatography (petroleum ether/ethyl acetate) .

Basic: How is structural confirmation achieved for triazolo[1,5-a]pyrimidine derivatives?

Answer:
Key analytical methods include:

  • ¹H NMR: Characteristic shifts for substituents:
    • Ethyl ester protons: δ 1.23–1.30 (t, J = 7.2 Hz, 3H) and δ 4.16–4.26 (q, J = 7.2 Hz, 2H) .
    • Aromatic protons (e.g., 4-methylbenzyl): δ 7.1–7.3 (m, 4H) and δ 2.3 (s, 3H for CH₃) .
  • Melting Points: Reproducibility within narrow ranges (e.g., 112–217°C) confirms purity .
  • X-ray Crystallography: Resolves bond angles (e.g., C11—C16—C15—C14: 0.9°) and confirms stereoelectronic effects .

Advanced: How do reaction conditions influence regioselectivity in triazolo[1,5-a]pyrimidine synthesis?

Answer:
Regioselectivity is controlled by:

  • Solvent Systems: Ionic liquids or acidic conditions favor 2-amino-7-methyl isomers, while polar aprotic solvents (DMF) promote 5-phenyl derivatives .
  • Catalysts: TMDP enhances cyclization efficiency but may require substitution with non-toxic alternatives (e.g., morpholine derivatives) in regioselective pathways .
  • Temperature: Higher temperatures (100°C) accelerate alkylation (e.g., pentyl bromide) at the N4 position .

Advanced: How can structure-activity relationships (SAR) guide modification of the 4-methylbenzyl thioether moiety?

Answer:

  • Substituent Effects: Electron-donating groups (e.g., 4-methoxy) on the benzyl ring enhance binding to targets like CB2 receptors, as shown in analogues with 75–82% yields and distinct NMR profiles .
  • Thioether vs. Sulfone: Replacing the thioether with sulfone groups (via oxidation) alters pharmacokinetic properties but may reduce bioavailability due to increased polarity .
  • Biological Testing: In vitro assays (e.g., antimicrobial activity) validate substituent contributions to efficacy .

Advanced: How are computational models used to predict molecular interactions of this compound?

Answer:

  • Docking Studies: Molecular docking with targets (e.g., DNA-PK) utilizes X-ray crystallographic data (e.g., bond lengths and torsional angles) to predict binding affinities .
  • DFT Calculations: Optimize ground-state geometries and HOMO-LUMO gaps to correlate electronic properties with reactivity .
  • MD Simulations: Assess stability of the 4-methylbenzyl thioether group in lipid bilayers for drug delivery applications .

Advanced: How can contradictory data (e.g., variable yields or melting points) be resolved in synthesis?

Answer:

  • Reproducibility Checks: Standardize solvent purity (anhydrous DMF) and catalyst activity (freshly prepared TMDP) to minimize batch variations .
  • Analytical Cross-Validation: Combine NMR, HPLC, and elemental analysis to detect impurities (e.g., unreacted starting materials) .
  • Reaction Monitoring: Use TLC or in situ IR spectroscopy to identify intermediate stagnation points .

Advanced: What safety protocols are critical when handling toxic reagents like TMDP?

Answer:

  • Substitution: Replace TMDP with less toxic catalysts (e.g., morpholine) where feasible .
  • Containment: Use fume hoods and closed systems to avoid inhalation/contact .
  • Waste Disposal: Neutralize acidic byproducts before disposal to comply with institutional guidelines .

Advanced: How does crystallographic data inform conformational analysis of the triazolo[1,5-a]pyrimidine core?

Answer:

  • Torsional Angles: X-ray data reveal planarity deviations (e.g., C18—C17—C2—S1: 0.9°) that influence π-π stacking with biological targets .
  • Hydrogen Bonding: Intermolecular H-bonds (e.g., N—H···O) stabilize crystal packing and correlate with solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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